molecular formula C11H9BrN6 B12898228 2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbonitrile CAS No. 91062-86-1

2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbonitrile

Cat. No.: B12898228
CAS No.: 91062-86-1
M. Wt: 305.13 g/mol
InChI Key: YTCJLQXQKYMGIW-UHFFFAOYSA-N
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Description

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups at positions 2 and 4, a bromophenyl group at position 6, and a carbonitrile group at position 5. It has garnered interest in various fields due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbonitrile typically involves the reaction of 4-bromoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-bromoaniline with 2,4-diamino-5-cyanopyrimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve additional purification steps to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amino groups .

Scientific Research Applications

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile
  • 2,4-Diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile
  • 2,4-Diamino-6-(4-methylphenyl)pyrimidine-5-carbonitrile

Uniqueness

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbonitrile is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

91062-86-1

Molecular Formula

C11H9BrN6

Molecular Weight

305.13 g/mol

IUPAC Name

2,4-diamino-6-(4-bromoanilino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H9BrN6/c12-6-1-3-7(4-2-6)16-10-8(5-13)9(14)17-11(15)18-10/h1-4H,(H5,14,15,16,17,18)

InChI Key

YTCJLQXQKYMGIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2C#N)N)N)Br

Origin of Product

United States

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